molecular formula C6H12O6 B12418174 D-Fructose-13C

D-Fructose-13C

Cat. No.: B12418174
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-WEOUYLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-13C: is a labeled form of D-fructose, where the carbon atoms are enriched with the stable isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways. The molecular formula of this compound is 13C6H12O6, and it is commonly used as an internal standard in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of D-Fructose-13C involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of fructose. One common method involves the enzymatic conversion of glucose-13C to fructose-13C using glucose isomerase .

Industrial Production Methods: : Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce fructose. The process is optimized to ensure high yields and purity of the labeled fructose .

Chemical Reactions Analysis

Types of Reactions: : D-Fructose-13C undergoes various chemical reactions similar to those of unlabeled D-fructose. These include:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products

Scientific Research Applications

Chemistry: : D-Fructose-13C is widely used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of fructose in complex mixtures .

Biology: : In biological research, this compound is used to study metabolic pathways and fluxes. It helps in tracing the fate of fructose in metabolic processes, providing insights into carbohydrate metabolism .

Medicine: : this compound is used in medical research to study disorders related to fructose metabolism, such as hereditary fructose intolerance. It aids in understanding the metabolic pathways and potential therapeutic targets .

Industry: : In the food industry, this compound is used to study the metabolism of fructose in various food products. It helps in optimizing production processes and ensuring product quality .

Mechanism of Action

Mechanism: : D-Fructose-13C exerts its effects by participating in metabolic pathways similar to those of unlabeled fructose. The carbon-13 label allows for the tracking of the molecule through various biochemical processes.

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Fructose-13C is unique due to its specific role in studying fructose metabolism. Unlike other labeled sugars, it provides detailed insights into the metabolic pathways and fluxes involving fructose, making it invaluable in both basic and applied research .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1

InChI Key

BJHIKXHVCXFQLS-WEOUYLKASA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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